molecular formula C15H21NO B2756966 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] CAS No. 59043-56-0

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Katalognummer B2756966
CAS-Nummer: 59043-56-0
Molekulargewicht: 231.339
InChI-Schlüssel: BEDIWUZTAJMGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” is a chemical compound with the molecular formula C15H21NO . Its molecular weight is 231.33 .


Molecular Structure Analysis

The molecular structure of “1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

  • Compounds related to 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] have been synthesized and evaluated for their sigma receptor binding properties, displaying high affinity and selectivity for sigma(1) receptors over sigma(2). These compounds, particularly those with a cyano group in position 3 of the spirocycle, show promising sigma(1) receptor affinity and selectivity. For example, certain spiropiperidines demonstrated as potent sigma(1) receptor ligands, highlighting their potential in developing selective receptor modulators (Maier & Wünsch, 2002).

Histamine-3 Receptor Antagonists

  • A novel class of spiro compounds has been identified as potent and selective histamine-3 receptor (H3R) antagonists. These compounds exhibit excellent H3R affinity and selectivity against other histamine receptor subtypes and have shown promise in preclinical pharmacokinetic properties (Dandu et al., 2012).

Antimycobacterial Activity

  • Spiro compounds derived from 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] and its analogs have been investigated for their in vitro activity against Mycobacterium tuberculosis and multi-drug resistant strains. Some of these compounds demonstrated significant antimycobacterial activity, indicating their potential as novel therapeutic agents against tuberculosis (Ranjith Kumar et al., 2009).

Imaging Agents for σ1 Receptors

  • The compound 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) has been synthesized and evaluated as a potential SPECT tracer for imaging of σ1 receptors. Its biodistribution studies in mice demonstrated specific binding to σ1 receptors, suggesting its utility in in vivo imaging applications (Chen et al., 2010).

Synthesis and Structural Insights

  • Research has focused on the synthesis and structural characterization of spiro compounds, including those with the isobenzofuran-piperidine framework. These studies provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Santos et al., 2015).

Eigenschaften

IUPAC Name

1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIWUZTAJMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol (step 2, 4.62 g, 18.5 mmol) in benzene (200 mL) was added dropwise boron trifluoride diethyl etherate (11.0 mL, 86.8 mmol) at room temperature and the mixture was stirred for 40 h at the same temperature. The reaction mixture was quenched by the addition of water (200 mL) and 2 N sodium hydroxide aqueous solution (200 mL), and the benzene layer was separated. The aqueous layer was extracted with diethyl ether, and then combined organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on an amine coated silica gel (100 g) eluting with dichloromethane to afford 2.39 g (56%) of the title compound as a colorless solid:
Name
4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
56%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.